3-Hydroxyindolin-2-one
Overview
Description
3-Hydroxyindolin-2-one is a chemical compound that belongs to the class of indolin-2-ones It is characterized by a hydroxyl group attached to the third carbon of the indolin-2-one structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-hydroxyindolin-2-one involves the three-component coupling of N-protected isatin, an aryne precursor, and 1,3-cyclodione under metal-free conditions . This aryne-based synthetic protocol has been developed to produce a wide variety of 3-hydroxyindolin-2-ones in good yields. The reaction typically involves the following steps:
N-protected isatin: This serves as the starting material.
Aryne precursor: This is generated in situ and reacts with the isatin.
1,3-cyclodione: This compound couples with the intermediate formed from the previous steps.
The reaction is carried out under metal-free conditions, making it an environmentally friendly approach.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of metal-free conditions and readily available starting materials makes this method suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxyindolin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indolin-2-one core.
Substitution: Substitution reactions can introduce different substituents at various positions on the indolin-2-one ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted and functionalized indolin-2-one derivatives. For example, treating this compound derivatives with an inorganic base at high temperature can lead to o-arylated products of 1,3-cyclohexandione .
Scientific Research Applications
3-Hydroxyindolin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: It plays a role in studying indole metabolism and its effects on biological systems.
Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-hydroxyindolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been identified as an indole metabolite in vivo and can cross the blood-brain barrier in a dose-dependent manner . The compound is metabolized by enzymes such as this compound-converting enzyme (IifA), which plays a role in its biotransformation . Additionally, it can upregulate genes like CYP1A2 and CYP2A5, which are important in indole metabolism .
Comparison with Similar Compounds
Similar Compounds
Indolin-2-one: The parent compound without the hydroxyl group at the third position.
Isatin: An oxidized derivative of indolin-2-one with a keto group at the second position.
3-Substituted-3-hydroxyindolin-2-ones: Compounds with various substituents at the third position.
Uniqueness
3-Hydroxyindolin-2-one is unique due to its specific hydroxyl group at the third position, which imparts distinct chemical and biological properties. This hydroxyl group allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-hydroxy-1,3-dihydroindol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-7-5-3-1-2-4-6(5)9-8(7)11/h1-4,7,10H,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZFJWQQBHYNNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801018937 | |
Record name | 3-Hydroxy-2-oxoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801018937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61-71-2 | |
Record name | Dioxindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxy-2-oxoindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 61-71-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26319 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Hydroxy-2-oxoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801018937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxy-2,3-dihydro-1H-indol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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